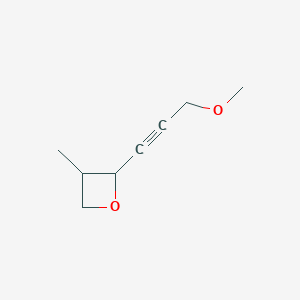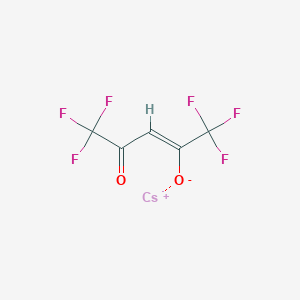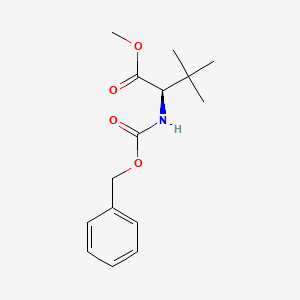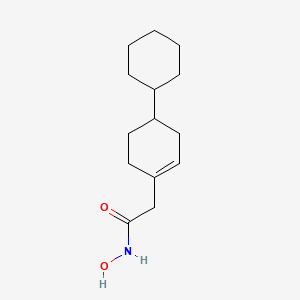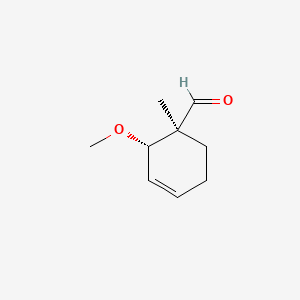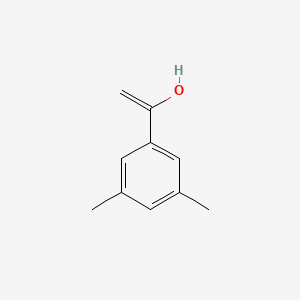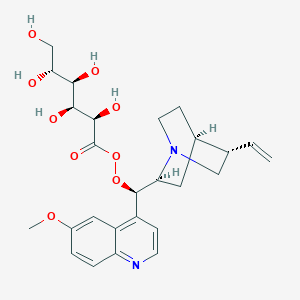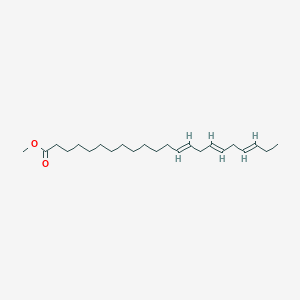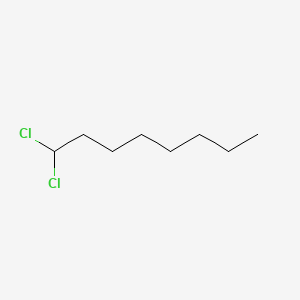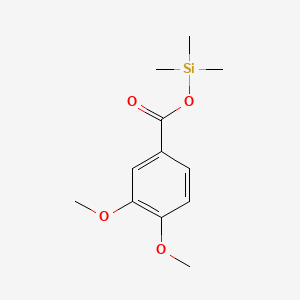
Trimethylsilyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 3,4-dimethoxybenzoate is an organic compound with the molecular formula C₁₂H₁₈O₄Si. It is a derivative of 3,4-dimethoxybenzoic acid, where the carboxyl group is esterified with a trimethylsilyl group. This compound is of interest in organic synthesis and analytical chemistry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl 3,4-dimethoxybenzoate can be synthesized through the esterification of 3,4-dimethoxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the trimethylsilyl chloride acting as the silylating agent:
3,4-Dimethoxybenzoic acid+Trimethylsilyl chloride→Trimethylsilyl 3,4-dimethoxybenzoate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,4-dimethoxybenzoic acid and trimethylsilanol.
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic ring and methoxy groups can participate in oxidation and reduction reactions, although these are less common for the ester itself.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: 3,4-Dimethoxybenzoic acid and trimethylsilanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Trimethylsilyl 3,4-dimethoxybenzoate has several applications in scientific research:
Analytical Chemistry: Used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to improve the volatility and stability of analytes.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of silicon-containing polymers and materials.
Biological Studies: Employed in the modification of biomolecules for enhanced detection and analysis.
Mechanism of Action
The mechanism of action of trimethylsilyl 3,4-dimethoxybenzoate primarily involves the reactivity of the trimethylsilyl group. This group can be easily cleaved under specific conditions, releasing the active 3,4-dimethoxybenzoic acid. The trimethylsilyl group also enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl benzoate: Similar ester but without the methoxy groups.
Trimethylsilyl 4-methoxybenzoate: Contains a single methoxy group.
Trimethylsilyl 3,4,5-trimethoxybenzoate: Contains an additional methoxy group.
Uniqueness
Trimethylsilyl 3,4-dimethoxybenzoate is unique due to the presence of two methoxy groups on the aromatic ring, which can influence its reactivity and interactions. The combination of the trimethylsilyl ester and the methoxy groups makes it particularly useful in specific synthetic and analytical applications.
Properties
CAS No. |
2078-16-2 |
|---|---|
Molecular Formula |
C12H18O4Si |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
trimethylsilyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C12H18O4Si/c1-14-10-7-6-9(8-11(10)15-2)12(13)16-17(3,4)5/h6-8H,1-5H3 |
InChI Key |
JZIXRRXJQVBHJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O[Si](C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
